Bindschedler's green chemical properties and structure
Bindschedler's green chemical properties and structure
An In-Depth Technical Guide to Bindschedler's Green: Structure, Properties, and Advanced Applications
Abstract
Bindschedler's green is a fascinating and historically significant indamine dye, recognized for its intense green color and potent redox-active properties. This technical guide provides a comprehensive exploration of its core chemical and physical characteristics, from its molecular structure and synthesis to its intricate redox mechanism. We delve into its spectroscopic signature, stability profile, and practical applications as a sensitive redox indicator in analytical chemistry. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique attributes of Bindschedler's green in their work, offering both foundational knowledge and field-proven insights into its application.
Introduction: The Chemistry and Significance of Bindschedler's Green
Bindschedler's green is an organic compound belonging to the indamine class of dyes. It is most notable for its function as a redox indicator, a substance that undergoes a distinct and reversible color change at a specific electrode potential.[1] Historically, it was synthesized through the oxidative coupling of N,N-dimethyl-p-phenylenediamine and N,N-dimethylaniline.[2] The molecule exists in two primary forms: a colorless, reduced "leuco" base and an intensely colored, oxidized cationic form.[1][2] This reversible transformation is the cornerstone of its utility in various analytical and industrial processes, including colorimetric assays and as an intermediate in the synthesis of more complex dyes like methylene blue.[1][3]
Molecular Structure and Synthesis
The functionality of Bindschedler's green is intrinsically linked to its molecular architecture. Understanding the structure of both its reduced and oxidized forms is critical to appreciating its chemical behavior.
The Leuco and Oxidized Forms
The colorless precursor is Bindschedler's green leuco base , chemically named N1-(4-(Dimethylamino)phenyl)-N4,N4-dimethylbenzene-1,4-diamine.[4] This reduced form is a complex aromatic amine. Upon oxidation, it loses two electrons and a proton to form the vibrant green, cationic species. This oxidized form possesses a quinonediimine structure, which features an extended conjugated system of double bonds across the molecule. This extensive conjugation is responsible for its ability to absorb light in the visible spectrum, specifically in the near-infrared region, giving rise to its characteristic deep green color.[2][5]
Diagram: Redox Transformation of Bindschedler's Green
Caption: Reversible oxidation of the colorless leuco base to the conjugated, green cationic form.
Synthesis Pathway: Oxidative Coupling
The classical synthesis of Bindschedler's green involves the oxidative coupling of anilines.[6][7] A common laboratory-scale synthesis proceeds via the reaction of N,N-dimethylaniline with a suitable oxidant in the presence of a second aromatic amine. A general mechanism involves the nucleophilic attack of an aniline derivative onto a partially protonated amine group of another, facilitated by an oxidant like potassium dichromate in an acidic medium.[7]
Another established route involves the condensation of benzaldehyde with N,N-dimethylaniline to produce the leuco base of a related dye, malachite green, which can then be oxidized.[8] This highlights a general principle: the formation of a triphenylmethane or diphenylamine backbone followed by oxidation to create the conjugated, colored dye.
Physicochemical and Redox Properties
The utility of Bindschedler's green in research and development hinges on its distinct physicochemical properties, summarized in the table below.
Table 1: Core Properties of Bindschedler's Green and its Leuco Base
| Property | Bindschedler's Green (Oxidized Form) | Bindschedler's Green Leuco Base | Reference(s) |
| Chemical Name | N-[4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium | N1-(4-(Dimethylamino)phenyl)-N4,N4-dimethylbenzene-1,4-diamine | [4] |
| Molecular Formula | C₁₆H₂₀N₃⁺ (Cation) | C₁₆H₂₁N₃ | [1] |
| Molecular Weight | 254.36 g/mol (Cation) | 255.37 g/mol | [1] |
| Appearance | Deep green solid/solution | White to gray/reddish crystalline powder | [1][2] |
| Melting Point | Not applicable (salt) | 119 - 123 °C | [1][9] |
| Key Spectroscopic Data | λmax ≈ 725 nm (in water) | N/A (colorless) | [2] |
| Molar Extinction Coeff. (ε) | ~100,000 L mol⁻¹ cm⁻¹ | N/A | [2] |
Redox Behavior and Standard Potential
Bindschedler's green is a classic example of an organic redox system.[2] The transition between the leuco and colored forms is a reversible two-electron process. As a redox indicator, its color change occurs over a specific range of solution potential.[10][11]
From an experimental standpoint, the E° value could be determined empirically. This is typically achieved through potentiometric titration or cyclic voltammetry, where the potential of a solution containing the indicator is measured against a standard reference electrode (like SHE or Ag/AgCl) as it is titrated with a strong oxidizing or reducing agent.[8] The midpoint of the potential change corresponds to the formal potential of the indicator under the specific experimental conditions (e.g., pH, solvent).[10]
Stability and Degradation Pathways
A crucial consideration for any application is the stability of the compound. The indamine dye system, while brilliantly colored, is known for its hydrolytic instability under both acidic and alkaline conditions.[2]
-
Acidic Hydrolysis : In the presence of acid, Bindschedler's green degrades relatively easily. The primary degradation products are p-benzoquinone and N,N-dimethylaniline.[2] This pathway represents a significant limitation for its use in strongly acidic environments.
-
Alkaline Hydrolysis : Under alkaline conditions, the molecule undergoes a successive loss of its dimethylamine groups. It first converts to the dye Phenol Blue and subsequently to an indophenol.[2]
Solutions of the dye are also sensitive to the choice of solvent. For instance, solutions in dichloromethane can degrade within hours, likely due to trace acidic impurities, while methanolic solutions are comparatively more stable.[2] The solid, oxidized form is best stored under refrigeration to prevent degradation into brown, undefined products.[2] The leuco base is sensitive to air and light and should be stored under an inert atmosphere.[9]
Diagram: Degradation Pathways of Bindschedler's Green
Caption: Major hydrolytic degradation pathways for Bindschedler's green in acidic and alkaline media.
Applications in Analytical Chemistry
The intense color and redox activity of Bindschedler's green make it a valuable reagent in analytical chemistry, particularly in colorimetric and titrimetric methods.
Bindschedler's Green and Green Analytical Chemistry (GAC)
The principles of Green Analytical Chemistry (GAC) advocate for the development of analytical methods that are safer, generate less waste, and are more energy-efficient.[6][13][14] The use of Bindschedler's green can align with GAC principles in several ways:
-
Miniaturization and High Sensitivity : The high molar extinction coefficient of the dye means that only a very small amount is needed to produce a strong, measurable color.[2] This allows for the development of microscale and high-throughput assays, which drastically reduce the consumption of reagents and solvents, and minimize waste generation.[15]
-
Enzymatic Assays : Bindschedler's green and its analogs can be used in assays coupled to oxidoreductase enzymes.[16] Enzymes are considered green catalysts as they are biodegradable, operate under mild conditions (neutral pH, ambient temperature), and are highly specific, reducing the need for harsh chemical reagents.[16][17]
-
Replacement of Hazardous Reagents : In specific applications, colorimetric methods using reagents like Bindschedler's green can replace older methods that required toxic heavy metals or large volumes of hazardous organic solvents.[9]
Experimental Protocol: Spectrophotometric Determination of Sulfite
This protocol provides a representative example of how Bindschedler's green can be used for the quantitative determination of a reducing analyte, such as sulfite, in an aqueous sample. The method is based on the reduction (and color fading) of the dye by the analyte. While this specific protocol is adapted from methods using similar dyes like malachite green, it illustrates the core principles of application.[2]
I. Reagents and Equipment
-
Bindschedler's Green Stock Solution (e.g., 100 mg/L in deionized water)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.0)
-
Sulfite Standard Solutions (prepared fresh from sodium sulfite)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
II. Methodology
-
Preparation of Calibration Curve: a. Prepare a series of sulfite standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/L) by diluting a stock sulfite solution with deionized water. b. Pipette 5.0 mL of each standard into a separate 25 mL volumetric flask. c. Add 10.0 mL of the phosphate buffer to each flask. d. Add 2.0 mL of the Bindschedler's green stock solution to each flask. e. Dilute to the mark with deionized water, mix well, and allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature.
-
Spectrophotometric Measurement: a. Set the spectrophotometer to measure absorbance at the λmax of Bindschedler's green (~725 nm). b. Zero the instrument using the "0 mg/L sulfite" standard as the blank. c. Measure the absorbance of each of the remaining standards. d. Plot a calibration curve of Absorbance vs. Sulfite Concentration.
-
Sample Analysis: a. Prepare the unknown sample using the same procedure as the standards (steps 1b-1e). b. Measure the absorbance of the sample solution. c. Determine the concentration of sulfite in the sample by interpolating its absorbance on the calibration curve.
III. Causality and Self-Validation
-
Why Phosphate Buffer? The reaction rate and the stability of the dye are pH-dependent. A buffer is essential to ensure consistent and reproducible reaction conditions for both standards and samples.[2]
-
Why a Calibration Curve? The relationship between absorbance and concentration is defined by the Beer-Lambert Law. A calibration curve validates this linear relationship within the desired concentration range and accounts for any matrix effects or non-idealities in the system.
-
Why a Fresh Sulfite Standard? Sulfite solutions are prone to oxidation by atmospheric oxygen. Fresh standards are critical for accuracy.
Conclusion
Bindschedler's green remains a compound of significant interest due to its potent chromophoric and redox properties. While its application requires careful consideration of its stability, particularly its sensitivity to pH and solvent choice, its utility as a highly sensitive indicator is well-established. Its high extinction coefficient makes it an excellent candidate for modern analytical methods that align with the principles of Green Analytical Chemistry, promoting miniaturization and reduced reagent consumption. This guide has provided the structural, chemical, and practical foundation for professionals to understand and effectively apply Bindschedler's green in their scientific endeavors.
References
-
Raslan, M. A., et al. (1999). Light absorption and stability properties of some near-IR indamine dyes related to Bindschedler's green. Dyes and Pigments, 42(1), 29-34. [Link]
- Al-Sabti, R. S. (2011). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Tikrit Journal of Pure Science, 16(2).
- Abdullah, K. A. (2011). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N, N-dimethyl aniline. Arabian Journal of Chemistry.
- Horner, L., & Schwenk, E. (1950). OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. Canadian Journal of Research, 28b(10), 633-644.
- Mishra, S. K., et al. (2009). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 21(6), 4157-4164.
-
ChemWhat. (n.d.). Bindschedler's Green Leuco Base CAS#: 637-31-0. Retrieved January 21, 2026, from [Link]
- Google Patents. (2020). WO2020250186A1 - Novel improved method for synthesizing diaminophenothiazine compounds.
-
Harvey, D. (2013). Selecting an Indicator for a Redox Titration. Chemistry LibreTexts. [Link]
-
Harvey, D. (2020). 9.4: Redox Titrations. Chemistry LibreTexts. [Link]
-
Food Science. (n.d.). Spectrophotometric Determination of Food Sulfite with Malachite Green. Retrieved January 21, 2026, from [Link]
-
Koel, M. (2007). Application of the principles of Green Chemistry in Analytical Chemistry. Pure and Applied Chemistry, 79(11), 1935-1942. [Link]
-
Carolina Biological Supply Company. (2022). Titrations: Techniques and Calculations. Retrieved January 21, 2026, from [Link]
-
International Science Community Association. (2020). Green chemistry aspects in Analytical Chemistry applications. Retrieved January 21, 2026, from [Link]
-
Kobayashi, S., Uyama, H., & Kimura, S. (2016). Enzymes as Green Catalysts for Precision Macromolecular Synthesis. Chemical Reviews, 116(4), 1954-2028. [Link]
-
PubChem. (n.d.). Leucomalachite green. Retrieved January 21, 2026, from [Link]
-
eCampusOntario Pressbooks. (n.d.). Appendix: Standard Reduction Potentials by Value. Retrieved January 21, 2026, from [Link]
-
Reymond, J. L., Fluxà, V. S., & Maillard, N. (2009). Enzyme assays. Chemical Communications, (1), 34-46. [Link]
-
Wikipedia. (n.d.). Crystal violet. Retrieved January 21, 2026, from [Link]
-
YouTube. (2022). Titration procedure (Step by step). Retrieved January 21, 2026, from [Link]
-
Gaki, E., et al. (2024). Natural Silicates Encapsulated Enzymes as Green Biocatalysts for Degradation of Pharmaceuticals. Molecules, 29(3), 698. [Link]
-
Turlejski, J., et al. (2005). Experimental determination and calculations of redox potential descriptors of compounds directed against retroviral zinc fingers: Implications for rational drug design. Biochemical and Biophysical Research Communications, 329(1), 1-8. [Link]
-
National Center for Biotechnology Information. (2018). Malachite Green and Leucomalachite Green. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119. [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
California State University, Stanislaus. (n.d.). Standard Reduction Potentials of Half-Cells. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Standard Potentials. Retrieved January 21, 2026, from [Link]
-
YouTube. (2024). Back Titration Practicals, detailed Lab Experiment and Calculations (SHS CHEMISTRY). Retrieved January 21, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved January 21, 2026, from [Link]
Sources
- 1. oxavita.nl [oxavita.nl]
- 2. Spectrophotometric Determination of Food Sulfite with Malachite Green [spkx.net.cn]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. images.hach.com [images.hach.com]
- 5. chclab-chem.nsysu.edu.tw [chclab-chem.nsysu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. knowledge.carolina.com [knowledge.carolina.com]
- 8. Experimental determination and calculations of redox potential descriptors of compounds directed against retroviral zinc fingers: Implications for rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Table of standard reduction potentials for half-reactions important in biochemistry - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. gov.nl.ca [gov.nl.ca]
- 13. isca.me [isca.me]
- 14. m.youtube.com [m.youtube.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Enzymes as Green Catalysts for Precision Macromolecular Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural Silicates Encapsulated Enzymes as Green Biocatalysts for Degradation of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
